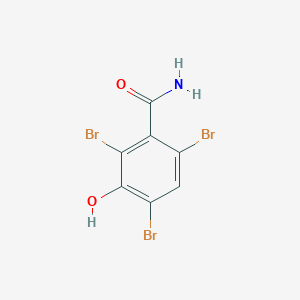![molecular formula C17H14N2O2S B262555 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone, also known as MOT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and enhance cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound in agriculture to enhance crop growth and protect against pests and diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, this compound is a promising compound that has been the subject of extensive scientific research. Its potential applications in medicine, agriculture, and material science make it a versatile compound for research. Further studies are needed to fully understand its mechanism of action and potential benefits in various fields.
Méthodes De Synthèse
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone can be synthesized through a multistep process that involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 1,2-diphenylethanone in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in a pure form.
Applications De Recherche Scientifique
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, this compound has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, this compound has been explored for its potential use in the development of organic electronic devices.
Propriétés
Formule moléculaire |
C17H14N2O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C17H14N2O2S/c1-12-18-19-17(21-12)22-16(14-10-6-3-7-11-14)15(20)13-8-4-2-5-9-13/h2-11,16H,1H3 |
Clé InChI |
OSLJDAGKQZHGPG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN=C(O1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)


![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)